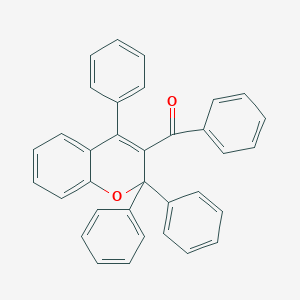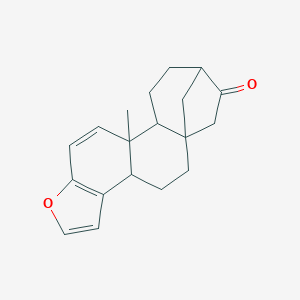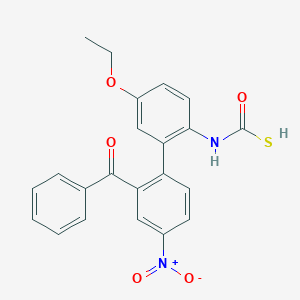
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester, commonly known as "CBME" is an organic compound that has been studied for its potential applications in scientific research. CBME is a molecule that has a unique structure that makes it suitable for use in various research applications.
Mécanisme D'action
The mechanism of action of CBME is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. CBME has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
CBME has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. CBME has also been found to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CBME is its ability to selectively target certain enzymes and biological systems. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new therapies. However, one of the limitations of CBME is its toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of CBME. One area of research is the development of new therapies for cancer and other diseases. CBME has been shown to exhibit promising anti-cancer activity, and further studies are needed to determine its potential as a therapeutic agent. Another area of research is the development of new fluorescent probes for imaging biological systems. CBME has been shown to exhibit promising fluorescence properties, and further studies are needed to determine its potential as a fluorescent probe. Finally, further studies are needed to determine the safety and toxicity of CBME, which will be important for its use in various applications.
Conclusion:
In conclusion, CBME is an organic compound that has been studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. CBME has also been studied for its potential use as a fluorescent probe for imaging biological systems. While there are limitations to its use, CBME has the potential to be a valuable tool for studying the mechanisms of various diseases and for developing new therapies. Future studies will be needed to determine its full potential and to ensure its safety and efficacy.
Méthodes De Synthèse
CBME can be synthesized using a multistep process, which involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-benzoyl-4-nitrophenol. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography, which yields CBME in high purity.
Applications De Recherche Scientifique
CBME has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. CBME has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
Numéro CAS |
111093-27-7 |
|---|---|
Nom du produit |
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester |
Formule moléculaire |
C22H18N2O5S |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[2-(2-benzoyl-4-nitrophenyl)-4-ethoxyphenyl]carbamothioic S-acid |
InChI |
InChI=1S/C22H18N2O5S/c1-2-29-16-9-11-20(23-22(26)30)18(13-16)17-10-8-15(24(27)28)12-19(17)21(25)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H2,23,26,30) |
Clé InChI |
OABZBKNMYFHBNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)S)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC(=C(C=C1)NC(=O)S)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Autres numéros CAS |
111093-27-7 |
Synonymes |
[[2-(2-benzoyl-4-nitro-phenyl)-4-ethoxy-phenyl]amino]methanethioic aci d |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



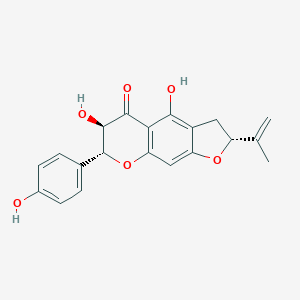
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)


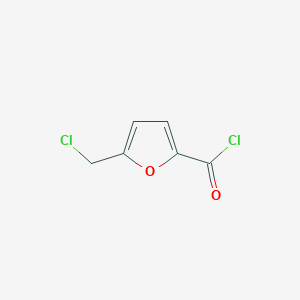
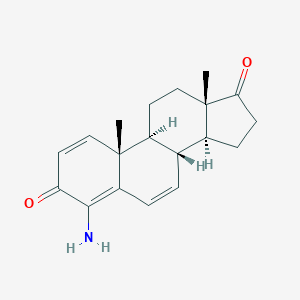


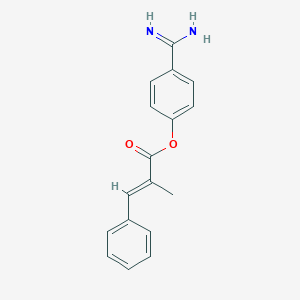

![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)

